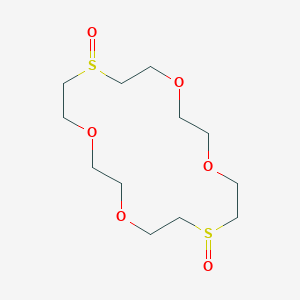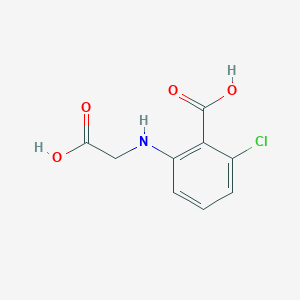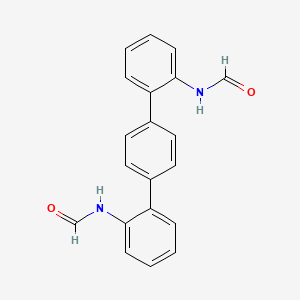
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane, 7,16-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide is a complex organic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide typically involves the reaction of diethylene glycol with sulfur dichloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic structure. The process can be summarized as follows:
Reactants: Diethylene glycol and sulfur dichloride.
Conditions: The reaction is conducted in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Catalysts: A base such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted ethers, depending on the specific reagents and conditions used.
科学的研究の応用
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metal ion-related disorders.
Industry: It is used in the extraction and separation of metal ions in various industrial processes.
作用機序
The mechanism by which 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide exerts its effects involves the formation of stable complexes with metal ions. The ether and thioether groups in the compound act as electron donors, coordinating with the metal ions and stabilizing them. This property is particularly useful in applications such as metal ion extraction and drug delivery.
類似化合物との比較
Similar Compounds
1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Similar in structure but contains nitrogen atoms instead of sulfur.
18-crown-6: A well-known crown ether with a similar cyclic structure but without sulfur atoms.
Dibenzo-18-crown-6: Contains benzene rings in addition to the crown ether structure.
Uniqueness
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide is unique due to the presence of both ether and thioether groups, which enhance its ability to form stable complexes with a wider range of metal ions compared to other crown ethers. This makes it particularly valuable in applications requiring selective metal ion binding and stabilization.
特性
CAS番号 |
108942-74-1 |
|---|---|
分子式 |
C12H24O6S2 |
分子量 |
328.4 g/mol |
IUPAC名 |
1,4,10,13-tetraoxa-7λ4,16λ4-dithiacyclooctadecane 7,16-dioxide |
InChI |
InChI=1S/C12H24O6S2/c13-19-9-5-15-1-2-16-6-10-20(14)12-8-18-4-3-17-7-11-19/h1-12H2 |
InChIキー |
QGIDSTICJAVZLX-UHFFFAOYSA-N |
正規SMILES |
C1COCCS(=O)CCOCCOCCS(=O)CCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methylpropyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964968.png)


![Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B11964984.png)
![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11964989.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964993.png)
![3-(4-fluorophenyl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11965002.png)


![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11965014.png)
![5-(2,4-Dichlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11965025.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965031.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11965038.png)
![4-(Difluoromethoxy)benzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11965044.png)
